Aluminum citrate

Bioavailability Pharmacokinetics Gastrointestinal Absorption

Selecting generic aluminum salts or citrate sources for your research introduces significant risk of product failure. Aluminum citrate (CAS 813-92-3) is a pre-formed chelate with 50-fold higher oral bioavailability than Al(OH)₃—the gold standard for gastrointestinal aluminum absorption models. It uniquely inhibits calcium oxalate monohydrate cytotoxicity, an effect not replicated by other aluminum or citrate salts. For oilfield polymer crosslinking, it delivers predictable, moderate gel strengths with a defined crosslink decomposition temperature of 70°C. Don't compromise your data integrity with ill-defined mixtures; choose the specific molecular identity of aluminum citrate for reproducible, publication-ready results.

Molecular Formula C6H8AlO7
Molecular Weight 219.10 g/mol
CAS No. 813-92-3
Cat. No. B1209684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum citrate
CAS813-92-3
Synonymsaluminum citrate
Molecular FormulaC6H8AlO7
Molecular Weight219.10 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al]
InChIInChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);
InChIKeyGPDXEQOKQXLJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aluminum Citrate (CAS 813-92-3): Chemical Identity and Procurement Fundamentals for Research and Industrial Formulators


Aluminum citrate (CAS 813-92-3) is a white, crystalline coordination complex formed from aluminum ions and citric acid, characterized by the molecular formula AlC₆H₅O₇ and a molecular weight of approximately 216.08 g/mol [1]. It is synthesized through the reaction of an aluminum salt, typically aluminum chloride hexahydrate, with citric acid in aqueous media [2]. Aluminum citrate exists not as a single species but as a dynamic equilibrium of multiple mono- and polynuclear complexes in solution, a property central to its functional differentiation from simpler aluminum salts . As a stable aluminum-organic chelate, it serves as a critical component in applications ranging from oilfield polymer crosslinking to antiperspirant and deodorant formulations, where the controlled delivery and reactivity of aluminum ions are paramount .

Why Aluminum Citrate Cannot Be Casually Substituted with Other Aluminum or Citrate Salts: A Critical Procurement Consideration


The substitution of aluminum citrate (CAS 813-92-3) with seemingly analogous compounds—such as aluminum chloride, aluminum hydroxide, or simple citrate salts like sodium citrate—is scientifically untenable due to profound differences in solution chemistry, bioavailability, and functional specificity. Aluminum citrate's unique behavior is not merely additive; the pre-formed chelate exhibits distinct speciation, solubility, and transport properties compared to mixtures of aluminum salts and citrate ligands [1]. These differences manifest as quantifiable, order-of-magnitude variations in gastrointestinal absorption and systemic bioavailability [2], as well as unique functional outcomes in specific applications, such as the inhibition of calcium oxalate cytotoxicity—an effect not replicated by other aluminum or citrate salts [3]. For a procurement specialist or formulator, this means that selecting a generic 'aluminum salt' or 'citrate source' without accounting for the specific molecular identity of aluminum citrate introduces significant risk of product failure or altered safety profiles, as detailed in the quantitative evidence below.

Quantitative Differential Evidence for Aluminum Citrate Against Key Comparators


Oral Bioavailability: 50-Fold Enhancement Over Aluminum Hydroxide in Humans

In a clinical study with two male volunteers, the oral bioavailability of aluminum from aluminum citrate was found to be 5.23 × 10⁻³ (fractional uptake), which is approximately 50 times greater than the uptake from an aluminum hydroxide suspension, measured at 1.04 × 10⁻⁴ [1]. This demonstrates a dramatically enhanced systemic exposure profile for aluminum citrate in humans.

Bioavailability Pharmacokinetics Gastrointestinal Absorption

Gastrointestinal Absorption Rank Order: Aluminum Citrate Outperforms All Other Organic and Mineral Salts in Rats

In a perfused rat intestine model, the absorption of aluminum following ingestion of various compounds was quantified and ranked. Aluminum citrate demonstrated the highest absorption, exceeding that of other organic salts (Al tartrate, Al gluconate, Al lactate) and all mineral salts tested (Al glutamate, Al chloride, Al sulfate, Al nitrate) [1]. The study provides a clear rank order: Al citrate > Al tartrate, Al gluconate, Al lactate > Al glutamate, Al chloride, Al sulfate, Al nitrate.

Intestinal Absorption Toxicokinetics Comparative Pharmacology

Superior Protection Against Calcium Oxalate Monohydrate (COM) Cytotoxicity Compared to Other Aluminum and Citrate Salts

In vitro studies demonstrated that aluminum citrate significantly inhibited lactate dehydrogenase (LDH) leakage from human proximal tubule cells exposed to calcium oxalate monohydrate (COM) crystals, a primary component of kidney stones. This protective effect was found to be greater than that of sodium citrate, aluminum chloride, calcium citrate, ammonium citrate, or potassium citrate [1]. The study indicates that aluminum citrate provides a unique, direct physico-chemical interaction with COM crystals to mitigate cytotoxicity.

Cytoprotection Renal Toxicology Kidney Stone Research

Controlled Reactivity as a Low-Temperature Polymer Crosslinker for Oilfield Weak Gels

Aluminum citrate is a preferred crosslinking agent for weak gels in low-temperature, acidic, or neutral oil reservoirs due to its fast and controllable reaction speed with polymers like partially hydrolyzed polyacrylamide (HPAM). Unlike more aggressive crosslinkers, the gel strength formed with aluminum citrate is described as 'moderate and easy to control' [1]. Furthermore, differential scanning calorimetry (DSC) has been used to precisely distinguish between intramolecular and intermolecular crosslinking in aluminum citrate/HPAM systems, with intermolecular crosslinked products decomposing at a higher temperature boundary of 70°C under specific conditions [2].

Oilfield Chemistry Polymer Crosslinking Enhanced Oil Recovery (EOR)

High-Value Application Scenarios for Aluminum Citrate Based on Quantitative Differential Evidence


Preclinical Research in Aluminum Toxicokinetics and Systemic Bioavailability Modeling

Based on the 50-fold higher oral bioavailability compared to aluminum hydroxide [1] and its top-ranked absorption among all tested aluminum salts in rat models [2], aluminum citrate is the preferred compound for establishing positive controls and calibrating models of gastrointestinal aluminum absorption. Researchers investigating the systemic effects of dietary aluminum or developing chelation therapies require a compound with predictable, high bioavailability to reliably generate measurable tissue aluminum levels. Using aluminum chloride or hydroxide would introduce unacceptable variability and require substantially higher doses to achieve equivalent systemic exposure, potentially confounding results with local gastrointestinal effects. For procurement, this ensures the compound is fit-for-purpose in high-sensitivity toxicokinetic studies where maximizing the signal-to-noise ratio of aluminum detection in tissues is essential.

Mechanistic Investigations into Calcium Oxalate Urolithiasis and Renal Cytoprotection

The unique ability of aluminum citrate to inhibit calcium oxalate monohydrate (COM) cytotoxicity, an effect not reproduced by other aluminum or citrate salts [1], makes it an indispensable tool for renal physiology and toxicology laboratories. Studies investigating the pathophysiology of kidney stone formation or ethylene glycol poisoning require this specific compound to probe the direct physico-chemical interactions between COM crystals and cell membranes. Substituting with sodium citrate or aluminum chloride, as shown by the data, would fail to elicit the same protective effect and could lead to false-negative results. This specificity drives procurement for research groups focused on developing novel therapies for hyperoxaluria or acute renal failure following poisoning.

Formulation of Controlled-Release Weak Gels for Low-Temperature Enhanced Oil Recovery (EOR)

Oilfield service companies formulating polymer gels for permeability modification in low-temperature, acidic, or neutral reservoirs should prioritize aluminum citrate as the crosslinking agent. Its ability to form 'moderate and easy to control' gel strengths [1], coupled with a defined intermolecular crosslink decomposition temperature boundary of 70°C [2], provides a level of predictability and formation compatibility not offered by stronger metal crosslinkers like zirconium. This evidence supports its selection for projects where minimizing formation damage is critical and where gel-breaking behavior must be predictable under specific downhole conditions. Procurement decisions based on this evidence ensure the crosslinker will perform as expected in the target reservoir environment, avoiding costly operational failures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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